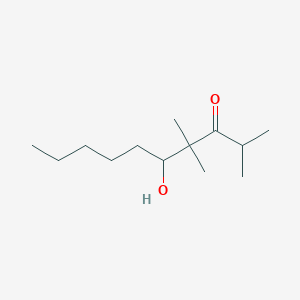
Agn-PC-00joqx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-00joqx is a chemical compound with the molecular formula C13H26O2. It contains a total of 40 bonds, including 14 non-hydrogen bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of intermediates: This may include the use of Grignard reagents, organolithium compounds, or other nucleophilic agents to form carbon-carbon bonds.
Oxidation and reduction reactions: These steps are crucial for introducing functional groups such as hydroxyl and ketone groups.
Purification: Techniques such as recrystallization, column chromatography, and distillation are commonly used to purify the final product.
Industrial Production Methods
Industrial production of Agn-PC-00joqx would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-00joqx can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Agn-PC-00joqx can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of Agn-PC-00joqx is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
AGN-PC-0CUK9P: A compound related to PPI21, showing high affinity for RET and VEGFR2.
AGN-PC-0BWTZX: A similar compound to Cabozantinib, with superior affinity against VEGFR2.
Uniqueness
Agn-PC-00joqx stands out due to its specific combination of functional groups and bond structures, which confer unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
460355-57-1 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
5-hydroxy-2,4,4-trimethyldecan-3-one |
InChI |
InChI=1S/C13H26O2/c1-6-7-8-9-11(14)13(4,5)12(15)10(2)3/h10-11,14H,6-9H2,1-5H3 |
Clave InChI |
VRCQBDWHOBEFDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(C)(C)C(=O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


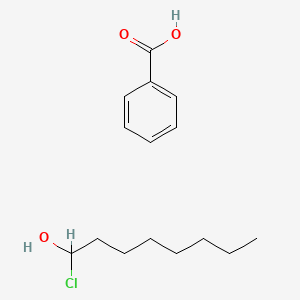
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
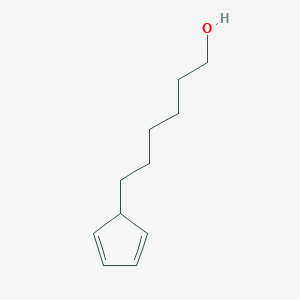
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
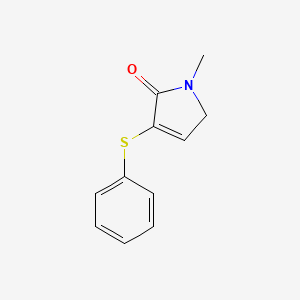
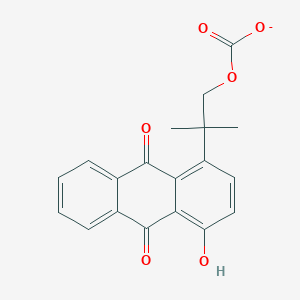
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)
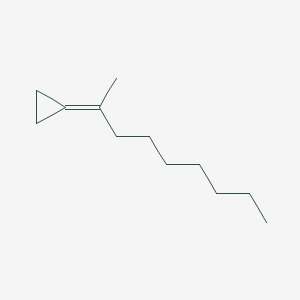
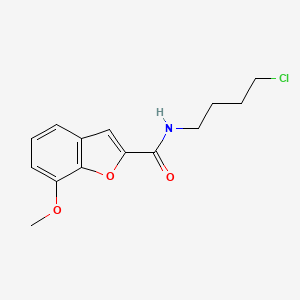
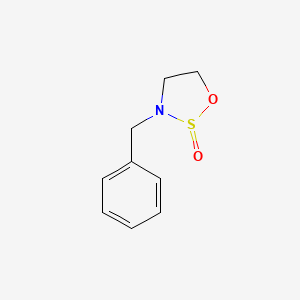
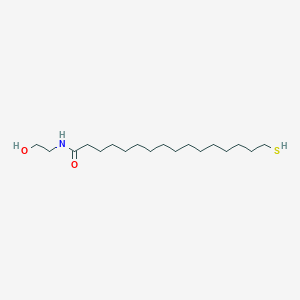
![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
